PFB-FDGlu is classified as a fluorogenic substrate for glucocerebrosidase, a lysosomal enzyme responsible for hydrolyzing glucosylceramide into glucose and ceramide. Its development has been crucial in advancing methodologies for assessing enzyme activity in various cell types, including patient-derived fibroblasts and induced pluripotent stem cells. The probe is sourced from chemical suppliers specializing in biochemical reagents, such as Thermo Fisher Scientific and MedChemExpress .
The synthesis of PFB-FDGlu involves several key steps:
The resulting compound exhibits high specificity for glucocerebrosidase due to its structural design, which allows it to be effectively hydrolyzed by the enzyme within the acidic environment of lysosomes .
PFB-FDGlu has a complex molecular structure characterized by:
The structural integrity of PFB-FDGlu is essential for its function as a substrate; modifications to its structure can significantly impact its enzymatic activity and fluorescent response .
PFB-FDGlu undergoes hydrolysis when acted upon by glucocerebrosidase. The reaction can be summarized as follows:
This reaction leads to the release of fluorescein, which can be quantitatively measured using fluorescence spectroscopy or flow cytometry. The sensitivity of this assay allows for the detection of even minor changes in enzyme activity, making it a valuable tool in clinical diagnostics .
The mechanism of action for PFB-FDGlu involves several stages:
This process allows researchers to assess enzyme function in live cells, providing insights into lysosomal function and related pathologies .
PFB-FDGlu exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings where precise measurements are required .
PFB-FDGlu has several important applications in scientific research:
The quest to visualize and quantify lysosomal enzyme activity began with fundamental discoveries in cell biology. Christian de Duve's identification of lysosomes in the 1950s paved the way for understanding their role in macromolecular degradation [5] [8]. Early biochemical assays relied on chromogenic substrates, such as nitrophenyl glycosides, which produced colored products measurable spectrophotometrically in cell lysates. While useful for basic kinetic studies, these substrates lacked the sensitivity for single-cell analysis and were incompatible with live-cell imaging due to their destructive nature [9]. The advent of fluorogenic substrates marked a significant advancement. Compounds like 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) became widely adopted. Hydrolysis of 4-MUG by glucocerebrosidase releases the highly fluorescent 4-methylumbelliferone (4-MU), enabling sensitive detection of enzyme activity in vitro [1]. However, 4-MUG and similar first-generation fluorogenic probes suffered from critical limitations:
The development of more complex probes, such as BODIPY-labeled glucosylceramide analogs (e.g., BODIPY FL C12-glucosylceramide), aimed to better mimic natural substrates. However, these often required chromatographic separation of products from substrates for accurate quantification due to overlapping fluorescence spectra and were not ideal for simple live-cell imaging [9]. The field demanded probes enabling specific, sensitive, and quantitative visualization of glucocerebrosidase activity within intact lysosomes of living cells. PFB-FDGlu emerged as a response to these challenges, incorporating design features to address previous limitations, particularly cellular retention and suitability for live-cell analysis [6] [7].
Table 1: Evolution of Key Fluorogenic Substrates for Glucocerebrosidase Measurement
| Substrate | Detection Method | Key Advantages | Major Limitations | Primary Applications |
|---|---|---|---|---|
| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | Spectrofluorometry (Lysates) | Sensitive, Widely available, Quantitative | Requires cell lysis, Non-physiological conditions, Product leaks from cells, pH-sensitive | In vitro diagnosis, Enzyme kinetics |
| BODIPY-Labeled Glucosylceramide | HPLC/Chromatography (Cells/Lysates) | Mimics natural substrate, Useful for lipid studies | Requires product separation, Complex protocol, Not ideal for imaging | Sphingolipid metabolism studies |
| PFB-FDGlu | Live-Cell Imaging, Flow Cytometry | Live-cell compatible, Lysosomal localization, Cellular retention (initially), Single-cell resolution | Fluorescence pH sensitivity, Potential cytosolic leakage over time, Requires controls for non-lysosomal GBA2 | Live-cell glucocerebrosidase activity, Single-cell analysis, Drug screening |
| LysoFQ-GBA (Fluorescence-Quenched Probe) | Live-Cell Imaging, Flow Cytometry | Dark-to-light activation, Enhanced specificity, Potentially less pH-sensitive (BODIPY-based) | Relatively newer, Requires specific design/synthesis | High-fidelity lysosomal glucocerebrosidase activity quantification |
The discovery that heterozygous mutations in the Glucosylceramidase Beta gene are the most prevalent genetic risk factor for Parkinson disease and dementia with Lewy bodies revolutionized research into lysosomal involvement in neurodegeneration [1] [4]. This link established deficient glucocerebrosidase activity as a critical biomarker and potential driver of pathology. Research using patient-derived cells, animal models, and post-mortem brain tissue has revealed a complex bidirectional relationship between glucocerebrosidase dysfunction and the aggregation of α-synuclein, the primary protein component of Lewy bodies:
Importantly, glucocerebrosidase activity is also reduced in the brains and peripheral cells (e.g., fibroblasts, monocytes, neurons derived from induced pluripotent stem cells) of individuals with sporadic Parkinson disease without Glucosylceramidase Beta mutations, suggesting that mechanisms beyond genetics can compromise glucocerebrosidase function, contributing broadly to Parkinson disease pathogenesis [1] [7] [18]. Consequently, accurately measuring glucocerebrosidase activity serves as a vital biomarker for:
Table 2: Glucocerebrosidase Activity as a Biomarker in Parkinson Disease Models: Key Findings Enabled by Probes like PFB-FDGlu
| Biological System | Key Finding Related to Glucocerebrosidase Activity | Experimental Evidence | Citation Support |
|---|---|---|---|
| Patient-Derived Monocytes (Parkinson disease) | Significant reduction in glucocerebrosidase activity compared to healthy controls. | Flow cytometry using PFB-FDGlu or similar fluorogenic substrates. | [1] [7] |
| iPSC-Derived Dopaminergic Neurons (GBA mutation carriers) | Reduced lysosomal glucocerebrosidase activity correlates with increased α-synuclein protein levels. | Live-cell imaging with PFB-FDGlu showing inverse correlation between signal intensity and α-synuclein immunoreactivity. | [7] |
| iPSC-Derived Dopaminergic Neurons (Idiopathic Parkinson disease) | Glucocerebrosidase activity deficits observed even without known Glucosylceramidase Beta mutations. | Activity measurements in neuronal lysates or using live-cell probes. | [1] [7] |
| Post-mortem Parkinson disease Brain Tissue | Decreased glucocerebrosidase activity and protein levels in vulnerable brain regions (e.g., substantia nigra, cortex). | Biochemical assays (4-MUG) on tissue homogenates; Immunohistochemistry. | [1] [4] |
| α-Synuclein Overexpression Models | Pathogenic α-synuclein species impair trafficking of glucocerebrosidase to lysosomes. | Immunofluorescence showing glucocerebrosidase retained in endoplasmic reticulum; Reduced activity in purified lysosomes. | [4] |
PFB-FDGlu (5-(Pentafluorobenzoylamino)fluorescein Di-β-D-Glucopyranoside) represents a significant technological advancement designed to overcome the limitations of earlier glucocerebrosidase substrates for live-cell applications. Its molecular structure incorporates key features enabling specific and sensitive detection of lysosomal glucocerebrosidase activity in situ:
Advantages Over Predecessors:
Limitations and Considerations:
Despite these limitations, PFB-FDGlu established a paradigm by enabling researchers to visualize and quantify active glucocerebrosidase within the lysosomes of living cells, particularly neurons and immune cells relevant to Parkinson disease and Gaucher disease. Its use has been instrumental in demonstrating glucocerebrosidase deficiency in Parkinson disease patient-derived monocytes and neurons, revealing the inverse correlation with α-synuclein levels in neurons, and assessing the efficacy of glucocerebrosidase-modifying compounds [7]. Newer generations of probes, such as fluorescence-quenched substrates (e.g., LysoFQ-GBA) or activity-based probes based on cyclophellitol, offer further refinements like "dark-to-light" activation and covalent labeling of the active site, but PFB-FDGlu remains a widely used and valuable tool for live-cell glucocerebrosidase activity monitoring [3] [10].
Table 3: Characteristics of PFB-FDGlu as a Glucocerebrosidase Activity Probe
| Property | Characteristic of PFB-FDGlu | Significance/Implication |
|---|---|---|
| Chemical Structure | 5-(Pentafluorobenzoylamino)fluorescein Di-β-D-Glucopyranoside | Preferential substrate for lysosomal glucocerebrosidase; Requires two-step hydrolysis. |
| Cell Permeability | Yes | Passive entry into cells, primarily via pinocytosis. |
| Subcellular Localization | Endosomes/Lysosomes | Probe reaches compartment containing active glucocerebrosidase. |
| Enzymatic Product | 5-(Pentafluorobenzoylamino)fluorescein (PFB-F) | Green fluorescent reporter (Ex/Em ~492/516 nanometers). |
| Cellular Retention Mechanism | Pentafluorobenzoyl group facilitates covalent/non-covalent interactions with cellular components | Slows leakage of fluorescent product from cells, enabling signal accumulation proportional to activity. |
| Detection Modalities | Fluorescence Microscopy, High-Content Imaging, Flow Cytometry | Enables single-cell analysis and quantification. |
| Key Advantage | Live-cell lysosomal activity measurement | Preserves physiological context; Allows kinetic studies and single-cell heterogeneity assessment. |
| Major Limitation | Fluorescence quenching in acidic lysosomes (pKa~6.4) | Measured signal underestimates true product concentration in lysosomes; Signal increases if product leaks to cytosol. Requires careful controls/interpretation. |
| Specificity Control | Requires use of glucocerebrosidase inhibitors (e.g., CBE) or Glucosylceramidase Beta knockout cells | Essential to confirm signal is primarily due to lysosomal glucocerebrosidase activity and not other β-glucosidases. |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1